N,N-Didesmethyl-N-acetyldoxylamine

Description

Based on analogous compounds (e.g., N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine and N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide ), it likely features:

- Core structure: A dimethylamine backbone.

- Functional groups: Acetyl (CH₃CO-) and aromatic (e.g., benzyl or substituted phenyl) moieties.

- Biological relevance: Potential enzyme interactions or receptor binding due to amine and aromatic groups.

This hypothetical compound may share properties with dimethylamino-containing molecules used in pharmaceuticals or organic synthesis.

Properties

CAS No. |

97143-67-4 |

|---|---|

Molecular Formula |

C17H20N2O2 |

Molecular Weight |

284.35 g/mol |

IUPAC Name |

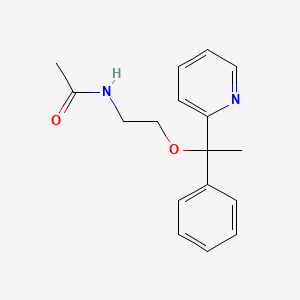

N-[2-(1-phenyl-1-pyridin-2-ylethoxy)ethyl]acetamide |

InChI |

InChI=1S/C17H20N2O2/c1-14(20)18-12-13-21-17(2,15-8-4-3-5-9-15)16-10-6-7-11-19-16/h3-11H,12-13H2,1-2H3,(H,18,20) |

InChI Key |

KBRKOHNZOGAGHG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCOC(C)(C1=CC=CC=C1)C2=CC=CC=N2 |

Origin of Product |

United States |

Chemical Reactions Analysis

N,N-Didesmethyl-N-acetyldoxylamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,N-Didesmethyl-N-acetyldoxylamine has several applications in scientific research, including:

Chemistry: It is used as a reference compound in analytical chemistry for the study of reaction mechanisms and pathways.

Biology: It is used in studies related to its parent compound, doxylamine, to understand its biological effects and interactions.

Medicine: Research is conducted to explore its potential therapeutic effects and safety profile.

Industry: It may be used in the development of new pharmaceuticals and chemical products

Mechanism of Action

The mechanism of action of N,N-Didesmethyl-N-acetyldoxylamine is not well-documented. it is likely to interact with similar molecular targets as doxylamine, such as histamine receptors. The pathways involved would include the inhibition of histamine activity, leading to its antihistamine effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between N,N-Didesmethyl-N-acetyldoxylamine (inferred) and related compounds:

Key Observations :

- Substituent Effects : The presence of acetyl or nitro groups (e.g., in N,N-dimethyl-N'-(4-nitrophenyl)ethanimidamide) enhances biological activity compared to simpler amines .

- Solvent Properties : N,N-Dimethylacetamide and N,N-Diethylacetamide differ in steric bulk, affecting solubility and reaction kinetics .

Physicochemical Properties

Table: Solubility and Reactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.